molecular formula C7H8FNO2S B2602157 3-Fluoro-2-methanesulfonylaniline CAS No. 1499020-26-6

3-Fluoro-2-methanesulfonylaniline

Cat. No. B2602157
CAS RN: 1499020-26-6
M. Wt: 189.2
InChI Key: YGTRFRLWJRSYET-UHFFFAOYSA-N
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Description

3-Fluoro-2-methanesulfonylaniline is a chemical compound with the CAS Number: 1499020-26-6 . It has a molecular weight of 189.21 and its IUPAC name is 3-fluoro-2-(methylsulfonyl)aniline . The compound is in powder form .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methanesulfonylaniline is 1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . This indicates that the compound has a molecular formula of C7H8FNO2S .


Physical And Chemical Properties Analysis

3-Fluoro-2-methanesulfonylaniline is a powder that is stored at room temperature . It has a molecular weight of 189.21 .

Scientific Research Applications

Organic Synthesis

Sulfonyl fluorides, such as 3-Fluoro-2-methanesulfonylaniline, have found widespread applications in organic synthesis . They are used in direct fluorosulfonylation, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used extensively due to their balance of reactivity and stability . They can act as electrophilic warheads, making them useful in various biological applications .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . The sulfonylaniline motif, which combines sulfonyl and amine groups, plays an important role in pharmaceutical sciences . This motif is found in diverse drugs, such as the Bcl-2 protein inhibitor navitoclax, DP receptor antagonist laropiprant, histamine H1-receptor blocker oxomemazine, and hepatitis B virus core protein inhibitor vebicorvir .

Materials Science

Materials science is another field where sulfonyl fluorides have found applications . However, the specific applications in this field are not detailed in the search results.

Visible-Light-Mediated Sulfonylation

A study describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent . This method allows the synthesis of a variety of substituted sulfonylanilines under mild reaction conditions with moderate to good efficiency .

Photocatalytic Functionalization

Sulfonyl fluorides are used in photocatalytic functionalization of inert or unsaturated bonds . The crucial influence of counterions on the photocatalyst observed in this system would inspire further research on the photochemistry of sulfonyl fluoride .

Safety And Hazards

The safety information for 3-Fluoro-2-methanesulfonylaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Fluorinated compounds, such as 3-Fluoro-2-methanesulfonylaniline, have been gaining interest in various fields. The unique properties of these compounds make them largely irreplaceable in many applications . As such, there is a growing trend towards the development of new fluorinated moieties and short chain alternatives to promote biodegradability .

properties

IUPAC Name

3-fluoro-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTRFRLWJRSYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methanesulfonylaniline

CAS RN

1499020-26-6
Record name 3-fluoro-2-methanesulfonylaniline
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